Tert-butyl 4-(N-hydroxycarbamimidoyl)-benzylcarbamate
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Overview
Description
Tert-butyl 4-(N-hydroxycarbamimidoyl)-benzylcarbamate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a tert-butyl group, a benzylcarbamate moiety, and an N-hydroxycarbamimidoyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(N-hydroxycarbamimidoyl)-benzylcarbamate typically involves the reaction of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate with hydroxylamine hydrochloride in the presence of sodium carbonate. This reaction is carried out at reflux temperature in methanol for approximately 5 hours . The resulting product is then purified and characterized using various analytical techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(N-hydroxycarbamimidoyl)-benzylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the N-hydroxycarbamimidoyl group to other functional groups.
Substitution: The benzylcarbamate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted benzylcarbamates.
Scientific Research Applications
Tert-butyl 4-(N-hydroxycarbamimidoyl)-benzylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(N-hydroxycarbamimidoyl)-benzylcarbamate involves its interaction with specific molecular targets and pathways. The N-hydroxycarbamimidoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as enzyme inhibition and modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(N-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate
- Methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids
- Tert-butyl N-{[4-(N-hydroxycarbamimidoyl)cyclohexyl]methyl}carbamate
Uniqueness
Tert-butyl 4-(N-hydroxycarbamimidoyl)-benzylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H19N3O3 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
tert-butyl N-[[4-[(E)-N'-hydroxycarbamimidoyl]phenyl]methyl]carbamate |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)15-8-9-4-6-10(7-5-9)11(14)16-18/h4-7,18H,8H2,1-3H3,(H2,14,16)(H,15,17) |
InChI Key |
QDVBCHJDHLYNCR-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)/C(=N\O)/N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=NO)N |
Origin of Product |
United States |
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